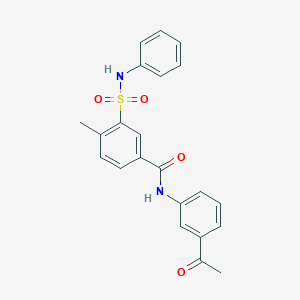
N-(3-acetylphenyl)-3-(anilinosulfonyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(anilinosulfonyl)-4-methylbenzamide, commonly known as NSC 74859, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
NSC 74859 exerts its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. NSC 74859 has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. This dual mechanism of action makes NSC 74859 a promising candidate for cancer treatment.
Biochemical and Physiological Effects
NSC 74859 has been found to induce cell cycle arrest at the G2/M phase and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. NSC 74859 has been found to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs. In addition, NSC 74859 has been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 74859 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, there are also some limitations to using NSC 74859 in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
For the study of NSC 74859 include optimization of the synthesis method, clinical trials, combination therapy, and investigation of its potential use in other diseases.
Métodos De Síntesis
NSC 74859 can be synthesized using a multistep process, which involves the reaction of aniline and 3-acetylbenzoic acid to form 3-acetylphenylaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to form 3-(p-toluenesulfonyl)phenylaniline. Finally, this compound is reacted with 4-methylbenzoic acid to form NSC 74859. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
NSC 74859 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of tubulin polymerization, which is essential for cell division. NSC 74859 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-11-12-18(22(26)23-20-10-6-7-17(13-20)16(2)25)14-21(15)29(27,28)24-19-8-4-3-5-9-19/h3-14,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYCYUPMNMSCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
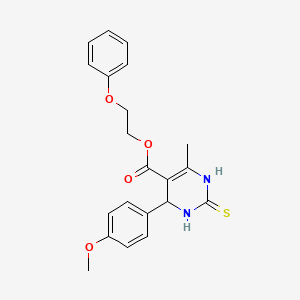
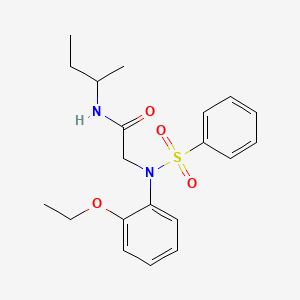


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
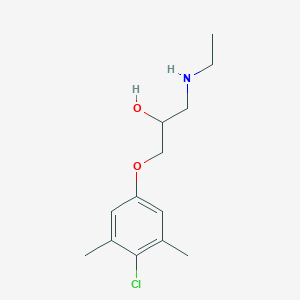
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)

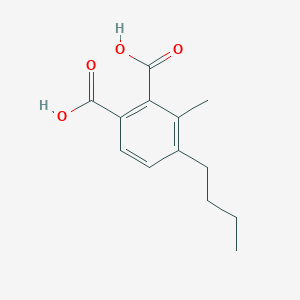
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)